![molecular formula C16H16N2O4 B2847944 (Z)-{[4-(2,3-dimethylphenoxy)-3-nitrophenyl]methylidene}(methoxy)amine CAS No. 383147-73-7](/img/structure/B2847944.png)
(Z)-{[4-(2,3-dimethylphenoxy)-3-nitrophenyl]methylidene}(methoxy)amine
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Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The compound contains a nitrophenyl group, a methoxy group, and a dimethylphenoxy group, all attached to a central carbon atom. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound is likely to undergo a variety of chemical reactions due to the presence of multiple reactive groups. For example, the nitro group could undergo reduction reactions, and the methoxy group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general predictions can be made based on its functional groups. For example, the presence of a nitro group could make the compound relatively polar, affecting its solubility in different solvents .Mechanism of Action
The mechanism of action of this compound is not clear without additional context. If it is a drug or a biologically active compound, its mechanism of action would depend on its specific biological target. The compound could potentially interact with biological macromolecules such as proteins or DNA, but this would need to be determined experimentally .
Future Directions
The future directions for research on this compound would depend on its intended use. If it is a potential drug, further studies could include detailed biological testing, toxicity studies, and eventually clinical trials. If it is intended for use in materials science or another field, different types of studies would be appropriate .
properties
IUPAC Name |
(Z)-1-[4-(2,3-dimethylphenoxy)-3-nitrophenyl]-N-methoxymethanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-5-4-6-15(12(11)2)22-16-8-7-13(10-17-21-3)9-14(16)18(19)20/h4-10H,1-3H3/b17-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFQRCJQDIBQFC-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)C=NOC)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)/C=N\OC)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-{[4-(2,3-dimethylphenoxy)-3-nitrophenyl]methylidene}(methoxy)amine |
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